REACTION_CXSMILES
|
[C:1](#[N:3])C.[Cl:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][N+:6]=1[O-].C[Si](C#N)(C)C>C(N(CC)CC)C>[Cl:4][C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([C:1]#[N:3])[N:6]=1
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Name
|
|
Quantity
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16 mL
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Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.5 g
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Type
|
reactant
|
Smiles
|
ClC1=[N+](C=CC(=C1)C(F)(F)F)[O-]
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Name
|
|
Quantity
|
2.26 g
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Type
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reactant
|
Smiles
|
C[Si](C)(C)C#N
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Name
|
|
Quantity
|
2.12 mL
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Type
|
solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 23 hours
|
Duration
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23 h
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C(F)(F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |